1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene)
Description
1,1'-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) is a sulfur-containing aromatic compound characterized by a sulfonyl (-SO₂-) bridge connecting two benzene rings. Each benzene ring is substituted with an ethoxy (-OCH₂CH₃) group at the para position and an isothiocyanate (-NCS) group at the meta position. This structure confers unique chemical reactivity, particularly due to the isothiocyanate moieties, which are highly electrophilic and reactive toward nucleophiles such as amines and thiols. The ethoxy groups enhance solubility in organic solvents compared to non-polar analogs.
Properties
CAS No. |
40939-79-5 |
|---|---|
Molecular Formula |
C18H16N2O4S3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-ethoxy-4-(4-ethoxy-3-isothiocyanatophenyl)sulfonyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C18H16N2O4S3/c1-3-23-17-7-5-13(9-15(17)19-11-25)27(21,22)14-6-8-18(24-4-2)16(10-14)20-12-26/h5-10H,3-4H2,1-2H3 |
InChI Key |
WKLDVGMIMXILRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)N=C=S)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxy-3-isothiocyanatobenzene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Addition Reactions: The compound can react with nucleophiles, leading to the addition of functional groups to the aromatic ring.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(4-ethoxy-3-isothiocyanatobenzene) involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate groups are particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in various applications, including the development of targeted therapies and diagnostic tools .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis: The target compound’s synthesis likely involves sulfonylation of 4-ethoxy-3-aminobenzene followed by thiophosgene treatment to introduce isothiocyanate groups.
- Toxicity: No data were provided, but isothiocyanates generally require careful handling due to irritant properties.
- Stability Studies : Further research is needed to quantify its thermal decomposition profile and hydrolytic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
